molecular formula C16H21N3O4S2 B12195762 N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B12195762
M. Wt: 383.5 g/mol
InChI Key: VXCCCRVOBRKUJC-UHFFFAOYSA-N
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Description

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a butylsulfonyl group, and a propan-2-yloxybenzamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The butylsulfonyl group is then introduced via sulfonation reactions, followed by the attachment of the propan-2-yloxybenzamide moiety through nucleophilic substitution reactions. The overall process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations to improve efficiency and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the butylsulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzamide and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or disrupt microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H21N3O4S2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C16H21N3O4S2/c1-4-5-10-25(21,22)16-19-18-15(24-16)17-14(20)12-6-8-13(9-7-12)23-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,18,20)

InChI Key

VXCCCRVOBRKUJC-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

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